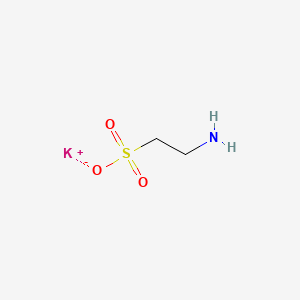

Potassium taurate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

22890-34-2 |

|---|---|

Molecular Formula |

C2H6KNO3S |

Molecular Weight |

163.24 g/mol |

IUPAC Name |

potassium;2-aminoethanesulfonate |

InChI |

InChI=1S/C2H7NO3S.K/c3-1-2-7(4,5)6;/h1-3H2,(H,4,5,6);/q;+1/p-1 |

InChI Key |

IMYBWPUHVYRSJG-UHFFFAOYSA-M |

SMILES |

C(CS(=O)(=O)[O-])N.[K+] |

Canonical SMILES |

C(CS(=O)(=O)[O-])N.[K+] |

Other CAS No. |

22890-34-2 |

Synonyms |

Taufon Tauphon Taurine Taurine Hydrochloride Taurine Zinc Salt (2:1) Taurine, Monopotassium Salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Potassium Taurate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potassium taurate (potassium 2-aminoethanesulfonate), a compound of increasing interest in various scientific and industrial fields. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role in carbon dioxide capture. Experimental methodologies and relevant biological context are also discussed. All quantitative data is presented in structured tables, and logical relationships and experimental workflows are visualized using diagrams.

Chemical Structure and Identification

This compound is the potassium salt of taurine, a naturally occurring β-amino acid. The chemical structure consists of a taurate anion and a potassium cation. The taurate anion is characterized by an amino group (-NH₂) at the β-carbon and a sulfonate group (-SO₃⁻) at the terminus of the ethyl chain.

Chemical Structure of this compound

Potassium Taurate: A Technical Guide to its Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of potassium taurate in neuronal cells. As a salt of the essential amino acid taurine and the vital cation potassium, its effects are a composite of the individual actions of these two components. This document elucidates the multifaceted roles of taurine as a neuromodulator and cytoprotectant, and the fundamental contribution of potassium to neuronal excitability. The guide details interactions with key ion channels and receptors, summarizes quantitative data, provides comprehensive experimental protocols for investigating these mechanisms, and presents visual diagrams of the core signaling pathways.

Introduction

This compound, the potassium salt of 2-aminoethanesulfonic acid, is a compound that dissociates in physiological solutions to yield potassium cations (K+) and taurinate anions. While not extensively studied as a single compound, its neurophysiological effects can be understood by examining the well-documented roles of its constituent ions. Taurine is one of the most abundant free amino acids in the central nervous system, where it functions as a neuro-osmolyte, a neuromodulator at various receptor systems, and a potent neuroprotective agent. Potassium is the primary intracellular cation and its flux across the neuronal membrane is fundamental to establishing the resting membrane potential and shaping the action potential. This guide will dissect the dual mechanism of action of this compound, providing a comprehensive resource for researchers in neuroscience and drug development.

The Dual Mechanism of Action of this compound

The physiological effects of this compound on neuronal cells are best understood by considering the distinct yet complementary actions of potassium and taurine.

The Role of the Potassium Cation (K+)

Elevated extracellular potassium concentrations, which would occur with the local application of this compound, directly impact neuronal excitability. The resting membrane potential of a neuron is primarily determined by the concentration gradient of potassium ions across the cell membrane and the permeability of the membrane to these ions through leak channels.

An increase in extracellular K+ reduces the electrochemical gradient that drives K+ out of the neuron. This leads to a depolarization of the resting membrane potential, bringing the neuron closer to its firing threshold. While small increases in extracellular K+ can enhance neuronal excitability, larger increases can lead to a persistent depolarization that inactivates voltage-gated sodium channels, ultimately leading to a block of action potential firing.[1][2][3][4]

The Multifaceted Role of the Taurinate Anion (Taurine)

Taurine exerts its effects on neuronal cells through several key mechanisms:

Taurine acts as an agonist at two major inhibitory ligand-gated ion channels in the central nervous system:

-

GABA-A Receptors: Taurine is an agonist of GABA-A receptors, which are chloride ion channels.[5] The affinity of taurine for GABA-A receptors is dependent on the subunit composition of the receptor.[6] For instance, receptors containing α4, β2, and δ subunits, often found in extrasynaptic locations, exhibit a higher affinity for taurine.[6] Activation of GABA-A receptors by taurine leads to an influx of chloride ions (Cl-), causing hyperpolarization of the neuronal membrane and thus an inhibitory effect, moving the neuron further away from its firing threshold.

-

Glycine Receptors: Taurine is also a potent agonist at strychnine-sensitive glycine receptors, which are also chloride channels.[7] Similar to its action on GABA-A receptors, taurine binding to glycine receptors opens the chloride channel, leading to hyperpolarization and inhibition of neuronal firing.

Taurine can also modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. It has been shown to interact directly with the NMDA receptor through multiple mechanisms, including reducing the apparent affinity of the receptor for its co-agonist glycine, particularly in the presence of spermine.[8][9] This modulatory action can dampen excessive excitatory signaling, contributing to its neuroprotective effects.

Taurine plays a crucial role in maintaining intracellular calcium (Ca2+) homeostasis, a critical factor in neuronal function and survival. It can reduce glutamate-induced increases in intracellular calcium by inhibiting voltage-gated calcium channels (VGCCs) and modulating the activity of the Na+/Ca2+ exchanger.[10] By preventing calcium overload, taurine protects neurons from excitotoxicity, a major contributor to neuronal death in various neurological conditions.[5][11][12]

As a major intracellular organic osmolyte, taurine is vital for regulating cell volume.[13] Under hypo-osmotic conditions, neurons release taurine to reduce intracellular osmolarity and prevent excessive swelling. This function is critical for maintaining neuronal integrity in the face of osmotic stress.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of taurine with various neuronal targets and its neuroprotective effects.

| Receptor Subtype | Agonist | EC50 / IC50 | Species/System | Reference |

| GABA-A Receptors | ||||

| α1β2γ2s | Taurine | 21.2 ± 7.3 mM | Recombinant HEK293 cells | [14] |

| α4β2δ | Taurine | 7.5 ± 1.3 mM | Recombinant HEK293 cells | [14] |

| α1 or α2 subunits | Taurine | ~10 mM | Recombinant | [6] |

| α4β2δ (thalamus) | Taurine | 50 µM | Recombinant | [6] |

| α6β2δ (hippocampus) | Taurine | 6 µM | Recombinant | [6] |

| Native GABA-A Receptors | Taurine | 116 µM | Murine cerebellar granule cells | [15] |

| Purified GABA-A Receptors | Taurine | ~50 µM (IC50 for [3H]muscimol binding) | Rat brain | [16] |

| Glycine Receptors | ||||

| Native Glycine Receptors | Taurine | 84.3 µM (depolarization) | Trigeminal subnucleus caudalis neurons | [7] |

| Taurine | 723 µM (inward current) | Trigeminal subnucleus caudalis neurons | [7] | |

| αH1 Homomeric | Taurine | ~10 x EC50 of glycine | Recombinant HEK cells | [17] |

| αH2 Homomeric | Taurine | ~10 x EC50 of glycine | Recombinant HEK cells | [17] |

| Native Glycine Receptors | Taurine | 1.07 mM | VTA dopamine neurons | [18] |

| Native Glycine Receptors | Taurine | 1.25 mM | Nucleus accumbens neurons | [19] |

| Subplate Neurons | Taurine | 1.7 mM | Immature neuronal circuits | [13] |

| NMDA Receptors | ||||

| Glycine site affinity | Taurine | Reduced affinity by >10-fold (in the presence of spermine) | Rat cortical membranes | [8] |

| Spermine-potentiated [3H]MK-801 binding | Taurine | Inhibited by 15-20% | Rat cortical membranes | [9] |

| N2 phase of field potential | Taurine | 41.5 ± 8.3% voltage reduction | Rat brain slices | [9] |

| Neuroprotective Effect | Model System | Taurine Concentration/Dose | Quantitative Outcome | Reference |

| Reduction of Oxidative Stress | ||||

| ROS Levels | Injured brain cells (co-culture) | 100, 200, 300 mg/l | Significant reduction (e.g., from 234.52 to 44.72 RFU with 300 mg/l) | [2] |

| Inhibition of Apoptosis | ||||

| Caspase-3 Protein Expression | Injured brain cells (co-culture) | 100, 200, 300 mg/l | Reduction from 54.51% to 17.3% (at 300 mg/l) | [2] |

| m-calpain and caspase-3 activities | Rat model of focal cerebral ischemia | 50 mg/kg | Markedly reduced activities | [20] |

| Anti-inflammatory Effects | ||||

| Microglial Activation (Iba-1 staining) | Aged senescence-accelerated mice | 1% in drinking water | Significantly reduced number of activated microglia | |

| Increased Cell Viability | ||||

| Against Hydrocortisone-induced stress | SH-SY5Y cells | 0.5 mg/mL | Significant increase in cell viability | [3] |

| Against Glutamate Excitotoxicity | Rat cultured neurons | Pretreatment | 88% of neurons survived | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ion currents through the entire cell membrane, allowing for the study of taurine's effects on GABA-A, glycine, and voltage-gated ion channels.[16][19][21][22][23]

Materials:

-

External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

-

Internal Solution (for recording Cl- currents): (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.

-

Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

-

Neuronal Cell Culture: Primary neurons or neuronal cell lines cultured on glass coverslips.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF at a constant rate.

-

Fill a recording pipette with the internal solution and mount it on the micromanipulator.

-

Under visual guidance (e.g., DIC microscopy), approach a target neuron with the pipette tip.

-

Apply gentle positive pressure to the pipette to keep the tip clean.

-

Once in proximity to the neuron, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV) in voltage-clamp mode.

-

Record baseline currents.

-

Apply this compound or taurine at various concentrations to the perfusion bath and record the resulting changes in membrane current.

-

To isolate specific receptor-mediated currents, co-apply specific antagonists (e.g., bicuculline for GABA-A receptors, strychnine for glycine receptors).

Intracellular Calcium Imaging

This method is used to measure changes in intracellular calcium concentration in response to this compound or taurine, often in the context of neuroprotection against excitotoxicity.[1][6][7][8][14]

Materials:

-

Calcium Indicator Dye: Fura-2 AM (acetoxymethyl ester).

-

Hanks' Balanced Salt Solution (HBSS): Supplemented with 10 mM HEPES and 1 mg/ml BSA.

-

Pluronic F-127: To aid in dye loading.

-

Cultured neurons on glass coverslips.

-

Fluorescence microscope with an excitation wavelength switcher (340/380 nm), an emission filter (510 nm), and a sensitive camera.

Procedure:

-

Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in DMSO and then diluting it in HBSS containing Pluronic F-127 to a final concentration of 2-5 µM.

-

Wash cultured neurons with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Excite the cells alternately with 340 nm and 380 nm light and capture the fluorescence emission at 510 nm.

-

Record baseline fluorescence ratios (F340/F380).

-

Apply this compound or taurine, alone or in combination with an excitotoxic stimulus (e.g., glutamate), and record the changes in the fluorescence ratio.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Neuroprotection Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and cytotoxicity, providing a quantitative measure of taurine's neuroprotective effects.[4][10][15][24]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/ml in PBS.

-

Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

-

Cultured neurons in a 96-well plate.

-

Microplate reader.

Procedure:

-

Plate neurons in a 96-well plate and allow them to adhere and grow.

-

Treat the cells with the desired concentrations of this compound or taurine for a specified pre-treatment period.

-

Induce neuronal injury by adding a neurotoxic agent (e.g., glutamate, H2O2). Include control wells with untreated cells and cells treated only with the neurotoxin.

-

After the injury period, remove the treatment medium.

-

Add MTT solution to each well (to a final concentration of 0.5 mg/ml) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways of this compound in Neuronal Cells

Caption: Signaling pathways of this compound in neuronal cells.

Experimental Workflow for Whole-Cell Patch-Clamp Recording

Caption: Experimental workflow for whole-cell patch-clamp recording.

Experimental Workflow for Calcium Imaging

Caption: Experimental workflow for intracellular calcium imaging.

Conclusion

The mechanism of action of this compound in neuronal cells is a composite of the physiological roles of potassium and taurine. The potassium component directly influences neuronal excitability by depolarizing the membrane potential. The taurine component provides a multifaceted modulatory and protective effect through its interaction with inhibitory and excitatory neurotransmitter receptors, regulation of intracellular calcium, and its role as an osmoregulator. Understanding this dual mechanism is crucial for the development of novel therapeutic strategies targeting neuronal hyperexcitability and neurodegenerative processes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research in this area.

References

- 1. moodle2.units.it [moodle2.units.it]

- 2. Protective effects of taurine against inflammation, apoptosis, and oxidative stress in brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. 4.6. Cell Growth Assays [bio-protocol.org]

- 5. Research Portal [researchdiscovery.drexel.edu]

- 6. brainvta.tech [brainvta.tech]

- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]

- 8. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms underlying taurine protection against glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Taurine and Astrocytes: A Homeostatic and Neuroprotective Relationship [frontiersin.org]

- 13. Taurine Supplementation as a Neuroprotective Strategy upon Brain Dysfunction in Metabolic Syndrome and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. researchgate.net [researchgate.net]

- 18. Taurine reduces microglia activation in the brain of aged senescence-accelerated mice by increasing the level of TREM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. Neuroprotective mechanism of taurine due to up-regulating calpastatin and down-regulating calpain and caspase-3 during focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Whole-Cell Patch-Clamp Recording | Springer Nature Experiments [experiments.springernature.com]

- 23. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 24. texaschildrens.org [texaschildrens.org]

The Discovery and Biological Significance of Taurine and Its Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurine, or 2-aminoethanesulfonic acid, is a sulfur-containing organic compound ubiquitously distributed throughout mammalian tissues. First isolated in 1827 from ox bile, taurine has since been the subject of extensive research, revealing its multifaceted roles in a plethora of physiological processes.[1] Unlike most amino acids, it is not incorporated into proteins but exists as a free amino acid, playing crucial roles in bile acid conjugation, osmoregulation, neuromodulation, and antioxidant defense. This technical guide provides a comprehensive overview of the discovery, history, and biological significance of taurine and its salts, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Discovery and History

The journey of taurine research began in the early 19th century.

1.1. Initial Isolation from Ox Bile (1827)

1.2. Naming and Identification in Human Bile (1838, 1846)

The name "taurine" was first proposed in 1838 by another German scientist, von Demarcay, derived from the Latin word taurus, meaning bull or ox.[1] A significant milestone in understanding its relevance to human physiology occurred in 1846 when English chemist Edmund Ronalds identified taurine in human bile.[1]

Quantitative Distribution of Taurine

Taurine is one of the most abundant free amino acids in many mammalian tissues, with its concentration varying significantly across different organs and fluid compartments.

Table 1: Taurine Concentration in Human Tissues and Fluids

| Tissue/Fluid | Concentration |

| Tissues (μmol/g wet weight) | |

| Retina | 30 - 40 |

| Heart | 11 - 31 |

| Skeletal Muscle | 4 - 40 |

| Brain | 2 - 20 |

| Liver | 0.5 - 2.5 |

| Kidney | 1.5 - 5.0 |

| Body Fluids (μmol/L) | |

| Plasma | 26 - 71 |

| Cerebrospinal Fluid (CSF) | 5 - 15 |

| Bile | 10,000 - 60,000 |

Data compiled from various sources.

Table 2: Taurine Concentration in Different Brain Regions (Human, μmol/g wet weight)

| Brain Region | Concentration |

| Hippocampus | ~4.5 |

| Anterior Cingulate Cortex | ~3.0 |

| Occipital Cortex | ~2.5 |

| Cerebellum | ~3.5 |

| Striatum | ~5.0 |

Data compiled from various sources.

Key Biological Roles and Signaling Pathways

Taurine's physiological significance stems from its involvement in several critical cellular functions.

3.1. Bile Acid Conjugation

In the liver, taurine is conjugated with bile acids (such as cholic acid and chenodeoxycholic acid) to form bile salts.[5] This conjugation is crucial for the emulsification and absorption of dietary lipids and fat-soluble vitamins in the intestine. The process is regulated by the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid homeostasis.

3.2. Osmoregulation

Taurine acts as an organic osmolyte, helping to regulate cell volume in response to changes in extracellular osmolarity. Under hypotonic conditions (cell swelling), taurine is released from the cell, leading to water efflux and restoration of cell volume. Conversely, under hypertonic conditions (cell shrinkage), taurine uptake is increased.

3.3. Neuromodulation

In the central nervous system, taurine functions as a neuromodulator, primarily by acting as an agonist at inhibitory gamma-aminobutyric acid (GABA) and glycine receptors. This interaction leads to the influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.

3.4. Antioxidant Activity

Taurine exhibits significant antioxidant properties, protecting cells from oxidative damage induced by reactive oxygen species (ROS). Its antioxidant mechanism is multifaceted, involving the scavenging of certain free radicals and the modulation of antioxidant enzyme expression through the Keap1-Nrf2 signaling pathway.

Experimental Protocols

4.1. Historical Method: Isolation of Taurine from Ox Bile (Conceptual Reconstruction)

Based on 19th-century chemical practices, the isolation of taurine by Tiedemann and Gmelin likely involved the following conceptual steps:

-

Bile Collection: Fresh ox bile was collected.

-

Precipitation of Mucin: The bile was treated with acid to precipitate mucin and other proteins.

-

Extraction and Filtration: The remaining liquid was filtered and likely extracted with an organic solvent to remove lipids.

-

Hydrolysis: The aqueous fraction was subjected to hydrolysis, possibly by boiling with acid or alkali, to break down conjugated bile acids.

-

Crystallization: The resulting solution was concentrated, and through a series of cooling and solvent addition steps, crude taurine crystals were precipitated.

-

Recrystallization: The crude crystals were redissolved and recrystallized to achieve a purer substance for analysis.

4.2. Modern Method: Quantification of Taurine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the quantitative analysis of taurine in biological samples.

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer.

-

Deproteinize the sample by adding a precipitating agent (e.g., perchloric acid or acetonitrile) and centrifuging.

-

Collect the supernatant containing the free amino acids.

-

-

Derivatization:

-

React the supernatant with a derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol), to form a fluorescent derivative of taurine.

-

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.

-

Elute the components using a gradient of a suitable mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer).

-

Detect the fluorescent taurine derivative using a fluorescence detector.

-

-

Quantification:

-

Generate a standard curve using known concentrations of taurine.

-

Quantify the taurine concentration in the sample by comparing its peak area to the standard curve.

-

4.3. Functional Assay: Patch-Clamp Electrophysiology for Neuromodulatory Effects

This protocol describes the investigation of taurine's effect on GABA or glycine receptors using the whole-cell patch-clamp technique.

-

Cell Preparation:

-

Prepare acute brain slices containing the neurons of interest or use cultured neurons.

-

-

Patch-Clamp Recording:

-

Identify a target neuron under a microscope.

-

Using a glass micropipette filled with an appropriate intracellular solution, form a high-resistance seal ("gigaseal") with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Drug Application:

-

Perfuse the recording chamber with an extracellular solution.

-

Apply a known concentration of taurine to the neuron using a perfusion system.

-

To confirm receptor specificity, co-apply antagonists for GABA receptors (e.g., bicuculline) or glycine receptors (e.g., strychnine).

-

-

Data Acquisition and Analysis:

-

Record the changes in membrane current or voltage in response to taurine application.

-

Analyze the data to determine the dose-response relationship and the specific receptors mediating taurine's effects.

-

Chemical Synthesis of Taurine and Its Salts

For pharmaceutical and nutraceutical applications, taurine is primarily produced through chemical synthesis.

5.1. Synthesis of Taurine from Ethylene Oxide

-

Formation of Isethionic Acid: Ethylene oxide is reacted with an aqueous solution of sodium bisulfite to produce sodium isethionate.[6]

-

Ammonolysis: The sodium isethionate is then subjected to ammonolysis under high temperature and pressure to yield sodium taurinate.[6]

-

Acidification and Crystallization: The sodium taurinate is acidified (e.g., with sulfuric acid) to precipitate taurine, which is then purified by crystallization.[6]

5.2. Synthesis of Pharmaceutically Relevant Taurine Salts (e.g., Magnesium Taurate)

-

Reaction: Taurine is reacted with a magnesium salt (e.g., magnesium oxide or magnesium hydroxide) in an aqueous solution.

-

Purification: The resulting magnesium taurate is purified by filtration and recrystallization.

Conclusion

From its serendipitous discovery in ox bile to its current status as a molecule of significant interest in neuroscience, cardiology, and metabolic research, taurine has proven to be a vital component of mammalian physiology. Its diverse roles as an osmolyte, neuromodulator, antioxidant, and conjugate of bile acids underscore its homeostatic importance. The experimental methodologies detailed in this guide provide a framework for the continued investigation of taurine's mechanisms of action, paving the way for potential therapeutic applications in a range of human diseases. The development of taurine-based pharmaceuticals and nutraceuticals will undoubtedly benefit from a deep understanding of its rich history and complex biological functions.

References

- 1. Taurine - Wikipedia [en.wikipedia.org]

- 2. Review: Taurine: A “very essential” amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taurine in plasma and CSF: a study in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Taurine - Regulator of cellular function - biocrates life sciences gmbh [biocrates.com]

- 6. US9061976B1 - Cyclic process for the production of taurine from ethylene oxide - Google Patents [patents.google.com]

The Emerging Therapeutic Potential of Taurine and its Potassium Salt: A Review of Preliminary Physiological Evidence

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes preliminary research on the physiological effects of taurine, with a specific focus on its interactions with potassium. Direct studies on the systemic physiological effects of potassium taurate as a standalone compound are limited in the current scientific literature. The information presented herein is intended to provide a foundational understanding for research and development professionals and should not be interpreted as a comprehensive clinical overview.

Introduction

Taurine, a sulfur-containing amino acid, is abundant in many mammalian tissues and plays a crucial role in numerous biological processes.[1][2] While not incorporated into proteins, taurine is vital for cell volume regulation, antioxidation, and the modulation of intracellular calcium levels.[1][2][3] Its interaction with potassium, a key electrolyte in cellular function, suggests that this compound may offer unique physiological benefits. This document provides an in-depth review of the existing preliminary studies on taurine's physiological effects, with a particular emphasis on the role of potassium, to inform future research and drug development.

Cardiovascular Effects

Taurine has demonstrated a range of beneficial effects on the cardiovascular system, including blood pressure regulation and protection against heart disease.[1][2]

Blood Pressure Regulation

Studies suggest a correlation between higher taurine intake and a reduced risk of hypertension.[1][4] While the precise mechanisms are still under investigation, taurine's ability to modulate intracellular calcium concentration and its antioxidant properties are thought to contribute to its blood pressure-lowering effects.[1]

Vasodilation

Research on isolated rabbit ear arteries has shown that taurine can induce a potent, concentration-dependent vasodilator action in vessels contracted with a high potassium medium.[5] This effect appears to be specific to potassium-induced contractions, as taurine did not significantly affect contractions induced by noradrenaline.[5] This suggests a potential mechanism involving the modulation of potassium channels.[5]

Experimental Protocol: Vasodilation in Rabbit Ear Artery

Objective: To determine the effect of taurine on vascular tone in response to high potassium and noradrenaline.

Methodology:

-

Tissue Preparation: Isolated ear arteries from rabbits are perfused with a physiological salt solution.

-

Contraction Induction: The arteries are contracted by introducing a high potassium medium or a solution containing noradrenaline into the perfusate.

-

Taurine Administration: Following the induction of a stable contraction, taurine is administered intraluminally at varying concentrations (e.g., 10-80 mM).[5]

-

Measurement: Changes in the intraluminal pressure are recorded to quantify the degree of vasoconstriction or vasodilation. A decrease in pressure indicates vasodilation.

-

Control: The effects of taurine are compared to control conditions without taurine administration. The specificity of the taurine effect is assessed by comparing its action on potassium-induced versus noradrenaline-induced contractions.[5]

Neurological Effects

Taurine is one of the most abundant amino acids in the central nervous system and plays a significant role in neuromodulation.[6]

Neuroprotection

Taurine exhibits neuroprotective effects against glutamate-induced excitotoxicity by reducing intracellular calcium accumulation and suppressing endoplasmic reticulum stress.[4] It has also been shown to dampen neuroinflammation in animal models of ischemic stroke and traumatic brain injury.[7]

Regulation of Neuronal Excitability

Taurine can act as an agonist of GABA-A receptors, leading to chloride influx and hyperpolarization of neurons, which helps to inhibit hyperexcitability and prevent seizures.[4] Furthermore, high concentrations of extracellular potassium have been shown to induce the release of taurine from hippocampal neurons.[8] This release is initially osmosensitive but becomes progressively osmoresistant at higher potassium concentrations, a process partially mediated by NMDA receptors.[8]

Signaling Pathway: Taurine and KCC2 Regulation

Caption: Taurine-mediated inhibition of the K+-Cl− cotransporter KCC2 via the WNK signaling pathway.[9]

Experimental Workflow: Investigating Potassium-Induced Taurine Release

Caption: Experimental workflow for in vivo microdialysis to measure potassium-induced taurine release in the rat hippocampus.[8]

Metabolic Effects

Taurine has been implicated in various metabolic processes, including lipid metabolism and glucose homeostasis.

Lipid Metabolism

Clinical studies have indicated that taurine supplementation can improve lipid metabolism. For instance, a daily intake of 3g of taurine was shown to reduce body weight in overweight individuals and lower triglyceride levels and the atherogenic index.[1] In another study, healthy young men on a high-fat diet who received 6g of taurine per day exhibited significantly reduced serum total cholesterol and LDL levels.[1]

Glucose Homeostasis

Taurine may play a role in maintaining glucose homeostasis. Magnesium, which is often transported and utilized with potassium, is crucial for energy production and glucose control.[10][11] While direct evidence for this compound's effect on glucose is lacking, the interplay between taurine, magnesium, and potassium suggests a potential area for future investigation.

Quantitative Data Summary

| Physiological Effect | Study Type | Model | Dosage/Concentration | Key Findings | Reference |

| Vasodilation | In vitro | Rabbit ear artery | 10-80 mM Taurine | Concentration-dependent vasodilation in high potassium-contracted arteries. | [5] |

| Lipid Metabolism | Clinical Trial | Overweight subjects | 3 g/day Taurine | Reduced body weight, triglycerides, and atherogenic index. | [1] |

| Lipid Metabolism | Clinical Trial | Healthy young men | 6 g/day Taurine | Reduced total cholesterol and LDL levels on a high-fat diet. | [1] |

| Taurine Release | In vivo | Rat hippocampus | 25-100 mM KCl | High potassium induces taurine release. | [8] |

Future Directions and Conclusion

The preliminary evidence strongly suggests that taurine has significant physiological effects, particularly on the cardiovascular and nervous systems, with notable interactions involving potassium. The vasodilatory effect of taurine in the presence of high potassium concentrations points towards a potential therapeutic application for conditions associated with vascular dysfunction. Furthermore, the role of taurine in regulating neuronal excitability and its release in response to high potassium levels highlights its importance in maintaining central nervous system homeostasis.

While these findings are promising, there is a clear need for dedicated studies on this compound as a distinct entity. Future research should focus on the pharmacokinetic and pharmacodynamic profiles of this compound, its systemic effects following oral and parenteral administration, and its potential efficacy in relevant disease models. Elucidating the specific signaling pathways and molecular targets of this compound will be crucial for its development as a potential therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. The potential health benefits of taurine in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anti-Inflammatory Effect of Taurine on Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taurine relaxes human radial artery through potassium channel opening action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of taurine on high potassium-and noradrenaline-induced contraction in rabbit ear artery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taurine activates delayed rectifier KV channels via a metabotropic pathway in retinal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taurine Supplementation as a Neuroprotective Strategy upon Brain Dysfunction in Metabolic Syndrome and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High potassium induces taurine release by osmosensitive and osmoresistant mechanisms in the rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Taurine Inhibits K+-Cl− Cotransporter KCC2 to Regulate Embryonic Cl− Homeostasis via With-no-lysine (WNK) Protein Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. davidallenmd.com [davidallenmd.com]

- 11. What Happens When You Take Magnesium and Potassium Together? [health.com]

An In-depth Technical Guide on the Solubility and Stability of Potassium Taurate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the aqueous solubility and chemical stability of potassium taurate (potassium 2-aminoethanesulfonate). Due to the limited availability of direct studies on its intrinsic solubility and stability for pharmaceutical applications, this document leverages data from its primary application in industrial carbon capture and outlines the standard methodologies required for its thorough characterization in a research and drug development context.

Aqueous Solubility of this compound

The intrinsic aqueous solubility of this compound has not been extensively reported in peer-reviewed literature. The majority of available data pertains to its behavior in aqueous solutions in the presence of carbon dioxide (CO₂), a key application where it serves as a solvent for post-combustion carbon capture.[1][2] In this context, the system is a complex equilibrium involving the taurate salt, water, and dissolved CO₂, which leads to the formation of carbamates, bicarbonates, and the potential precipitation of the protonated form, taurine.[3]

Solubility in the Context of CO₂ Absorption

Studies on CO₂ capture provide valuable insights into the behavior of this compound in aqueous environments. The solubility of CO₂ in aqueous this compound solutions has been measured at various concentrations and temperatures. This data indirectly reflects the solution's capacity to remain stable and effective under specific process conditions.

A notable phenomenon is the crystallization of taurine (the protonated amine) at high CO₂ loadings, particularly in solutions with this compound concentrations of 2.0 M (2000 mol m⁻³) and above.[3] This precipitation is influenced by the initial salt concentration and the CO₂ loading, effectively altering the solution's equilibrium.

Table 1: Equilibrium Solubility of CO₂ in Aqueous this compound Solutions

| This compound Concentration (mol/L) | Temperature (K) | CO₂ Partial Pressure (kPa) | CO₂ Loading (mol CO₂ / mol taurate) |

| 0.5 | 298 | 0.12 | 0.22 |

| 0.5 | 298 | 1.05 | 0.52 |

| 0.5 | 298 | 5.58 | 0.70 |

| 2.0 | 298 | 0.11 | 0.35 |

| 2.0 | 298 | 1.02 | 0.62 |

| 2.0 | 298 | 5.89 | 0.81 |

| 4.0 | 298 | 0.10 | 0.45 |

| 4.0 | 298 | 0.98 | 0.73 |

| 4.0 | 298 | 5.25 | 0.88 |

| 2.0 | 313 | 0.32 | 0.25 |

| 2.0 | 313 | 2.15 | 0.50 |

| 2.0 | 313 | 9.98 | 0.71 |

Data synthesized from Kumar et al., 2003.[4][5]

Experimental Protocol: Determination of Equilibrium Aqueous Solubility (Saturation Shake-Flask Method)

To determine the intrinsic aqueous solubility of this compound, the saturation shake-flask method is a standard and reliable approach.[6] The following protocol outlines the necessary steps.

1.2.1 Materials and Equipment

-

This compound

-

Deionized water (or other aqueous solvent)

-

Analytical balance

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, ICP-OES for potassium)

1.2.2 Procedure

-

Preparation: Add an excess amount of this compound solid to a series of flasks containing a known volume of the aqueous solvent (e.g., deionized water). The presence of undissolved solids is essential to ensure saturation.

-

Equilibration: Seal the flasks and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C, 37°C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established by sampling at various time points (e.g., 12, 24, 36, 48 hours) until the concentration of dissolved solute remains constant.

-

Sample Collection and Preparation: Once equilibrium is reached, cease agitation and allow the flasks to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette. To avoid drawing in solid particles, the pipette tip can be fitted with a filter or a small amount of glass wool.

-

Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Quantification: Dilute the filtered sample to a suitable concentration and analyze for the amount of dissolved this compound using a validated analytical method. Quantification can be based on the taurate moiety (e.g., via HPLC) or the potassium ion (e.g., via ICP-OES or ion chromatography).

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units such as mg/mL or mol/L.

Chemical Stability of this compound

This compound is generally considered to have good chemical stability, particularly a higher resistance to oxidative degradation compared to traditional alkanolamine solvents used in industrial applications.[1][3] However, for pharmaceutical use, a rigorous evaluation of its stability under various stress conditions is mandatory. The International Council for Harmonisation (ICH) guidelines provide a framework for such testing.[7][8]

Forced Degradation (Stress Testing)

Stress testing is performed to identify potential degradation products and establish the intrinsic stability of the molecule. This helps in developing a stability-indicating analytical method.[9] Key conditions to investigate include:

-

Hydrolytic Stability: The substance should be studied in aqueous solutions across a wide pH range (e.g., pH 2, 7, and 9) at elevated temperatures (e.g., 50-60°C).

-

Oxidative Stability: The stability in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide) should be evaluated at room temperature.

-

Photostability: The substance should be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[9]

Formal Stability Testing

Formal stability studies are designed to establish a re-test period or shelf life and recommended storage conditions.[7] This involves storing the substance in a container closure system that simulates the proposed packaging and monitoring its quality over time.

Table 2: Storage Conditions for Formal Stability Testing (ICH Q1A(R2))

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | |

| Intermediate ¹ | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| ¹ Intermediate testing is performed if significant change occurs during accelerated testing. |

Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7]

Experimental Protocol: Stability Study and Development of a Stability-Indicating Method

A comprehensive stability study involves subjecting the substance to the conditions outlined above and analyzing the samples at specified time points with a validated stability-indicating assay method (SIAM).

2.3.1 Development of a Stability-Indicating Assay Method (SIAM)

-

Method Selection: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for SIAMs due to its separating power and sensitivity.[10]

-

Forced Degradation: Generate degradation products by subjecting this compound to stress conditions (hydrolysis, oxidation, photolysis).

-

Method Development: Develop an HPLC method (select column, mobile phase, gradient, flow rate, and detection wavelength) that can separate the intact this compound peak from all generated degradation product peaks and any potential excipients. Peak purity analysis (e.g., using a photodiode array detector) is crucial to ensure co-elution is not occurring.

-

Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

2.3.2 Execution of the Stability Study

-

Sample Preparation: Place accurately weighed samples of this compound into appropriate containers for each storage condition.

-

Storage: Place the samples into stability chambers maintained at the conditions specified in Table 2.

-

Sample Pull and Analysis: At each scheduled time point, pull samples from the chambers.

-

Dissolve the samples in a suitable solvent and analyze them using the validated SIAM to determine the concentration of this compound and any degradation products.

-

Perform other relevant tests as part of the stability specification, which may include appearance, pH of a solution, and moisture content.

Conclusion

While this compound is noted for its favorable stability in industrial settings, comprehensive data on its intrinsic aqueous solubility and stability profile according to pharmaceutical standards is not extensively available. The information from CO₂ capture studies provides a foundational understanding of its behavior in aqueous media. For researchers and drug development professionals, the path to fully characterizing this compound involves the application of standard methodologies, such as the saturation shake-flask method for solubility and a systematic, ICH-guided approach for stability testing. The development of a validated stability-indicating analytical method is a critical prerequisite for accurately assessing its degradation pathways and establishing a reliable shelf life for potential pharmaceutical applications.

References

- 1. aidic.it [aidic.it]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Equilibrium solubility of CO2 in aqueous this compound solutions: part 2: Experimental VLE data and model | Semantic Scholar [semanticscholar.org]

- 6. Solubility Measurements | USP-NF [uspnf.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. snscourseware.org [snscourseware.org]

- 10. questjournals.org [questjournals.org]

Spectroscopic Analysis of Potassium Taurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium taurate, the potassium salt of taurine (2-aminoethanesulfonic acid), is a compound of increasing interest, particularly in the field of carbon dioxide capture technologies due to its stability and efficiency.[1][2] A thorough understanding of its structural and chemical properties is paramount for its application and development. Spectroscopic analysis provides a powerful suite of tools for the detailed characterization of this compound at the molecular level. This technical guide outlines the principles and methodologies for the comprehensive spectroscopic analysis of this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, as well as Mass Spectrometry (MS).

Synthesis and Preparation of this compound for Analysis

A common laboratory-scale synthesis of this compound involves the neutralization of taurine with a stoichiometric amount of potassium hydroxide (KOH) in an aqueous solution. The purity of the final product is largely dependent on the purity of the starting materials. For spectroscopic analysis, it is crucial to use high-purity taurine and KOH. The resulting this compound solution can be used directly for solution-state analysis or lyophilized to obtain a solid powder for solid-state analysis.

Spectroscopic Methodologies and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

2.1.1. ¹H NMR Spectroscopy

¹H NMR spectroscopy of this compound reveals two characteristic triplets corresponding to the two methylene (-CH₂-) groups. The chemical shifts are sensitive to the pH of the solution.[3][4]

Table 1: Representative ¹H NMR Chemical Shifts for Taurate in H₂O

| Protons | Chemical Shift (ppm) | Multiplicity |

| Hα (-CH₂-N) | ~ 3.34 | Triplet |

| Hβ (-CH₂-S) | ~ 2.63 | Triplet |

Note: Chemical shifts are referenced to an internal standard and can vary slightly based on solvent and pH.[5]

2.1.2. ¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon backbone of the molecule. Due to the presence of only two carbon atoms, the spectrum is relatively simple.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Chemical Shift Range (ppm) |

| Cα (-CH₂-N) | 40 - 60 |

| Cβ (-CH₂-S) | 50 - 70 |

Note: Specific values for this compound require experimental determination.[6][7]

2.1.3. ³⁹K NMR Spectroscopy

³⁹K NMR can be used to study the potassium counter-ion, providing insights into ion-pairing and the local environment of the potassium ion. As a quadrupolar nucleus, ³⁹K NMR signals are typically broad.[8] The chemical shift is sensitive to the coordination environment of the potassium ion.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of the molecule's functional groups, offering a fingerprint for identification and structural analysis.

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying the characteristic functional groups in this compound.

Table 3: Key FTIR Vibrational Frequencies for Taurate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | N-H stretch | Amino group (-NH₂) |

| ~1620 | N-H bend | Amino group (-NH₂) |

| ~1200 and ~1040 | S=O stretch | Sulfonate group (-SO₃⁻) |

| ~1000 | C-N stretch | |

| ~800 | C-S stretch |

Note: These are approximate values based on taurine and related compounds. The spectrum of solid this compound may show sharper peaks.[9][10]

2.2.2. Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and bonds that are less polar.

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1050 | Symmetric S=O stretch | Sulfonate group (-SO₃⁻) |

| ~1000 | C-N stretch | |

| ~750 | C-S stretch |

Note: Experimental data for this compound is needed for precise assignments.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable technique for analyzing this non-volatile salt. The expected mass-to-charge ratio (m/z) for the taurate anion is approximately 124.0 g/mol .

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation:

-

For ¹H and ¹³C NMR, dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O).

-

Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[13]

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., using GARP decoupling) is used to simplify the spectrum and improve sensitivity.[13]

-

Ensure proper shimming of the magnetic field to obtain high-resolution spectra.[14]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the signals to obtain relative proton counts.

-

Reference the chemical shifts to the internal standard.

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any water.

-

Grind 1-2 mg of solid this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[15]

-

Place the mixture into a pellet die.

-

Press the powder under high pressure using a hydraulic press to form a transparent or translucent pellet.[15]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a blank KBr pellet.[16]

-

Place the this compound KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Raman Spectroscopy Protocol

-

Sample Preparation:

-

Place a small amount of solid this compound powder on a microscope slide or in a capillary tube.

-

For solutions, use a quartz cuvette.

-

-

Data Acquisition:

-

Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).

-

Focus the laser beam onto the sample.

-

Collect the scattered light and direct it to the detector.

-

Optimize the acquisition time and laser power to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

-

Data Processing:

-

Perform baseline correction and cosmic ray removal on the raw spectrum.

-

Calibrate the spectrum using a known standard if necessary.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for NMR analysis of this compound.

References

- 1. aidic.it [aidic.it]

- 2. aidic.it [aidic.it]

- 3. researchgate.net [researchgate.net]

- 4. archive.ismrm.org [archive.ismrm.org]

- 5. hmdb.ca [hmdb.ca]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. (K) Potassium NMR [chem.ch.huji.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Raman spectra of deuteriated taurine single crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ekwan.github.io [ekwan.github.io]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. mse.washington.edu [mse.washington.edu]

In Vitro Biological Activity of Potassium Taurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Taurine, a β-amino acid, is one of the most abundant free amino acids in mammalian tissues, playing a crucial role in numerous physiological processes. While often studied as a standalone molecule, its salt form, potassium taurate, is relevant in various physiological and experimental contexts where potassium is the predominant cation. This technical guide provides an in-depth overview of the in vitro biological activities attributed to taurine, with the understanding that in aqueous solutions, it exists in equilibrium with its corresponding ions. The focus is on its effects on ion channels, cellular signaling pathways, and its antioxidant and anti-inflammatory properties.

Modulation of Ion Channels

Taurine has been shown to modulate the activity of several ion channels, particularly potassium (K+) and calcium (Ca2+) channels, which are fundamental to cellular excitability and signaling.

1.1. Potassium Channel Activity

Taurine exhibits complex, context-dependent effects on various potassium channels. In retinal neurons, taurine enhances the outward delayed-rectifier K+ currents, specifically targeting the Kv1.3 subtype.[1] This effect is not observed in all retinal cell types, being preferential to OFF-bipolar cells.[1] The mechanism of this enhancement is indirect, involving a metabotropic signaling pathway.[1][2]

In cardiac muscle cells, the effects of taurine on potassium channels are multifaceted. It has been reported to inhibit the delayed rectifier K+ current (IKrec) at high intracellular calcium concentrations and enhance the transient outward current (Ito).[3] Furthermore, taurine can inhibit the ATP-sensitive K+ current (IK(ATP)).[3] Studies on human radial artery preparations suggest that taurine's relaxant effect is mediated through the opening of large conductance Ca2+-activated K+ channels (BKCa).[4]

Quantitative Data on Taurine's Effect on Ion Channels

| Parameter | Effect | Concentration | Cell/Tissue Type | Reference |

| Delayed-rectifier K+ currents (Kv1.3) | Enhancement | Not specified | Larval tiger salamander retinal OFF-bipolar cells | [1] |

| Delayed rectifier K+ current (IKrec) | Inhibition (at high [Ca]i) | Not specified | Cardiac muscle cells | [3] |

| Transient outward current (Ito) | Enhancement | Not specified | Cardiac muscle cells | [3] |

| ATP-sensitive K+ current (IK(ATP)) | Inhibition | Not specified | Cardiac muscle cells | [3] |

| 5-HT-induced contractions | Inhibition | 20, 40, 80 mM | Human radial artery | [4] |

| KCl-induced contractions | Inhibition | 80 mM | Human radial artery | [4] |

| CaCl2-induced contractions | Inhibition | 20, 40, 80 mM | Human radial artery | [4] |

1.2. Calcium and Sodium Channel Activity

Taurine's influence extends to other ion channels. In cardiac cells, it can inhibit the L-type Ca2+ current (ICa(L)) at high intracellular Ca2+ concentrations and enhance the T-type Ca2+ current (ICa(T)).[3] It has also been shown to inhibit the fast Na+ current (INa) while enhancing the TTX-insensitive slow Na+ current.[3]

Signaling Pathways

The biological effects of taurine are often mediated through the activation of intracellular signaling cascades.

2.1. PKC-Dependent Pathway in Retinal Neurons

In retinal neurons, the enhancement of Kv1.3 potassium channels by taurine is mediated through a G-protein linked, Protein Kinase C (PKC)-dependent pathway.[1][2] This metabotropic response is insensitive to classic GABA and glycine receptor antagonists but can be blocked by a specific antagonist of 5-HT2A serotonin receptors, suggesting an interaction with the serotonin system.[2]

2.2. WNK-SPAK/OSR1 Pathway

In vitro studies have shown that taurine can inhibit the K+-Cl− cotransporter KCC2 in embryonic neurons.[5] This inhibition is phosphorylation-dependent and is mediated by the activation of the With-no-lysine (WNK) protein kinase signaling pathway, specifically involving WNK1 and the downstream kinases SPAK and OSR1.[5]

2.3. ERK/Ets-1 Signaling Pathway

Taurine has been found to upregulate the expression of thioredoxin-interacting protein (TXNIP). This is achieved through the activation of the ERK signaling cascade, which leads to the phosphorylation and activation of the transcription factor Ets-1.[6] Activated Ets-1 then binds to the TXNIP promoter, enhancing its transcriptional activity.[6]

Antioxidant and Anti-inflammatory Activity

3.1. Antioxidant Effects

Taurine demonstrates significant antioxidant properties in vitro. It has been shown to protect human erythrocytes from oxidative damage induced by potassium bromate (KBrO3) and hexavalent chromium [Cr(VI)].[7][8] The protective mechanism involves scavenging reactive oxygen and nitrogen species, mitigating lipid and protein oxidation, and preserving the levels of endogenous antioxidants like glutathione.[7][8] Taurine's antioxidant activity is also linked to its ability to regulate mitochondrial protein synthesis, which enhances the efficiency of the electron transport chain and reduces the generation of superoxide.[9]

Quantitative Data on Antioxidant Activity

| Assay | Effect | Model System | Toxin | Reference |

| Reactive Oxygen/Nitrogen Species | Concentration-dependent decrease | Human Erythrocytes | K2Cr2O7 | [8] |

| Lipid Peroxidation | Decrease | Human Erythrocytes | KBrO3 | [7] |

| Protein Oxidation | Decrease | Human Erythrocytes | KBrO3 | [7] |

| Total Sulfhydryl Content | Preservation | Human Erythrocytes | KBrO3 | [7] |

| Mitochondrial Superoxide Generation | Prevention | Isolated Cardiomyocytes | β-alanine induced | [9] |

3.2. Anti-inflammatory Effects

Under inflammatory conditions, taurine is converted to taurine chloramine (TauCl) and taurine bromamine by phagocytes.[10] TauCl, in particular, exhibits potent anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide, tumor necrosis factor-α (TNF-α), and various interleukins in inflammatory cells.[10] It also upregulates the expression of several antioxidant proteins, thereby helping to resolve inflammation and protect tissues from oxidative damage.[10]

Experimental Protocols

4.1. Whole-Cell Patch Clamp Recordings

This technique is used to study the effects of taurine on ion channels in individual cells.

-

Objective: To measure ion currents across the cell membrane in response to taurine application.

-

General Protocol:

-

Cell Preparation: Isolate retinal neurons or cardiac myocytes and place them in a recording chamber on an inverted microscope.

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an intracellular solution (e.g., containing 130 mM potassium methanesulfonic acid, 10 mM KCl, 2 mM MgCl2, 0.1 mM EGTA, and 10 mM HEPES, pH adjusted to 7.3 with KOH).[5]

-

Seal Formation: A high-resistance "giga-seal" is formed between the micropipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette, allowing electrical access to the cell's interior.

-

Recording: Apply voltage clamp protocols to hold the cell at a specific membrane potential and record the currents that flow in response to depolarization steps or drug application.

-

Drug Application: Taurine is applied to the cell via the extracellular bath solution. To isolate specific currents, an "inhibitory cocktail" may be used, containing blockers for other channels (e.g., TTX for sodium channels, picrotoxin and strychnine for Cl- channels).[1][11]

-

4.2. In Vitro Erythrocyte Hemolysis and Oxidative Stress Assay

-

Objective: To assess the protective effect of taurine against chemically-induced oxidative damage in red blood cells.

-

General Protocol:

-

Blood Collection: Obtain blood from healthy volunteers and isolate erythrocytes by centrifugation.

-

Incubation: Incubate the isolated erythrocytes with varying concentrations of taurine.

-

Toxin Exposure: Add an oxidizing agent like potassium bromate (KBrO3) to the erythrocyte suspension and incubate at 37°C for a specified time (e.g., 60 minutes).[7]

-

Hemolysis Measurement: Centrifuge the samples and measure the absorbance of the supernatant at a specific wavelength to quantify hemoglobin release (hemolysis).

-

Lysate Preparation: Prepare lysates from the remaining erythrocytes.

-

Biochemical Assays: Use the lysates to perform assays for markers of oxidative stress, such as lipid peroxidation (e.g., TBARS assay), protein carbonyl content, and levels of antioxidants like reduced glutathione (GSH).

-

Disclaimer: The information provided in this document is intended for research and informational purposes only. The biological activities described are primarily attributed to taurine, the active component of this compound in biological systems. Further research is needed to elucidate any specific roles of the potassium counter-ion in these activities.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Taurine activates delayed rectifier KV channels via a metabotropic pathway in retinal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiac actions of taurine as a modulator of the ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KoreaMed Synapse [synapse.koreamed.org]

- 5. Taurine Inhibits K+-Cl− Cotransporter KCC2 to Regulate Embryonic Cl− Homeostasis via With-no-lysine (WNK) Protein Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Taurine attenuates Cr(VI)-induced cellular and DNA damage: an in vitro study using human erythrocytes and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism underlying the antioxidant activity of taurine: prevention of mitochondrial oxidant production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Taurine chloramine produced from taurine under inflammation provides anti-inflammatory and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TAURINE REGULATION OF VOLTAGE-GATED CHANNELS IN RETINAL NEURONS - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Potassium Taurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium taurate, the potassium salt of the amino acid taurine, is emerging as a compound of significant interest in therapeutic research. While much of the existing literature focuses on taurine, the anionic component, its formulation as a potassium salt suggests potential synergistic effects, particularly in cardiovascular and neurological health where both potassium and taurine play crucial roles. This technical guide provides an in-depth overview of the potential therapeutic targets of the taurate component, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways. The primary focus of this document is on the actions of taurate, with the understanding that potassium's role as a vital electrolyte contributes to the overall physiological effects.

Core Therapeutic Areas and Mechanisms of Action

Taurate exhibits a multi-faceted mechanism of action, influencing a range of physiological processes. Its therapeutic potential can be broadly categorized into three main areas: cardiovascular health, neurological function, and metabolic regulation. The underlying mechanisms include modulation of ion channel activity, regulation of intracellular calcium homeostasis, antioxidant and anti-inflammatory effects, and modulation of key signaling pathways.

Cardiovascular System

Taurate has demonstrated significant protective effects on the cardiovascular system. It has been shown to improve heart function, lower blood pressure, and exhibit anti-atherogenic properties.[1]

Key Therapeutic Targets:

-

Renin-Angiotensin System (RAS): Taurate has been shown to attenuate the signaling of angiotensin II, a potent vasoconstrictor, which contributes to its blood pressure-lowering effects.[2][3]

-

Ion Channels: Taurate modulates the activity of calcium and potassium channels, which is crucial for maintaining cardiac contractility and rhythm.[4]

-

Endothelial Function: It can improve endothelial function, a key factor in vascular health.[5]

-

Oxidative Stress and Inflammation: Taurate acts as a potent antioxidant, reducing oxidative stress and inflammation in the cardiovascular system.[2][5]

Nervous System

In the central nervous system (CNS), taurate functions as a neuromodulator with neuroprotective properties.[6]

Key Therapeutic Targets:

-

GABA and Glycine Receptors: Taurate can act as an agonist at GABA-A and glycine receptors, contributing to its inhibitory and neuroprotective effects.[7]

-

Calcium Homeostasis: It plays a critical role in regulating intracellular calcium levels in neurons, protecting against excitotoxicity.[8]

-

WNK-SPAK/OSR1 Signaling Pathway: Taurate influences this pathway, which is involved in regulating ion transport and neuronal function.

-

Neuroinflammation: Taurate has been shown to inhibit microglial activation and reduce neuroinflammation.[9]

Metabolic System

Taurate has shown promise in the management of metabolic syndrome by improving insulin sensitivity and lipid metabolism.[4][10]

Key Therapeutic Targets:

-

Insulin Signaling Pathway: Taurate can enhance insulin sensitivity and improve glucose metabolism.[10]

-

Lipid Metabolism: It aids in the regulation of lipid profiles by reducing triglycerides and total cholesterol.[1][5]

-

Oxidative Stress in Metabolic Tissues: Taurate's antioxidant properties help to mitigate oxidative stress in tissues affected by metabolic dysfunction.

Quantitative Data Summary

The following tables summarize quantitative data from meta-analyses of randomized controlled trials (RCTs) investigating the effects of taurine supplementation.

Table 1: Effects of Taurine Supplementation on Cardiovascular Risk Factors

| Parameter | Dosage Range ( g/day ) | Duration | Weighted Mean Difference (WMD) / Effect Size | Reference(s) |

| Systolic Blood Pressure (SBP) | 0.5 - 6 | 5 - 365 days | -3.999 mmHg | [6][7][11] |

| Diastolic Blood Pressure (DBP) | 0.5 - 6 | 5 - 365 days | -1.509 mmHg | [6][7][11] |

| Total Cholesterol | 0.5 - 6 | 15 days - 6 months | -10.87 mg/dl | [1] |

| Triglycerides | 0.5 - 6 | 5 - 365 days | -18.315 mg/dL | [6][7][11] |

| Heart Rate | 0.5 - 6 | 5 days - 12 months | -3.9 beats per minute | [12] |

| Left Ventricular Ejection Fraction (LVEF) | 0.5 - 6 | 5 days - 12 months | +5% | [12] |

Table 2: Effects of Taurine Supplementation on Metabolic Parameters

| Parameter | Dosage Range ( g/day ) | Duration | Weighted Mean Difference (WMD) / Effect Size | Reference(s) |

| Fasting Blood Glucose (FBG) | 0.5 - 6 | 5 - 365 days | -5.882 mg/dL | [6][7][11] |

| Serum Insulin | 3 | 8 weeks | -3.96 ± 1.63 vs. -1.45 ± 0.8 mmol/L (vs. placebo) | [13] |

| HOMA-IR | 3 | 8 weeks | -1.27 ± 0.83 vs. -0.90 ± 0.76 mmol/L (vs. placebo) | [13] |

Signaling Pathways and Mechanisms

WNK-SPAK/OSR1 Signaling Pathway

Taurate has been shown to activate the WNK-SPAK/OSR1 signaling pathway, which in turn inhibits the K+-Cl− cotransporter KCC2. This mechanism is crucial for regulating embryonic Cl− homeostasis and may have broader implications for neuronal function.

Calcium Homeostasis Regulation

Taurate plays a vital role in maintaining intracellular calcium homeostasis, a critical process for preventing excitotoxicity and ensuring proper cellular function. It achieves this by modulating the activity of various calcium channels and exchangers.

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the therapeutic effects of taurate.

In Vivo Animal Models

-

Animal Model: Male spontaneously hypertensive rats (SHRs) are commonly used as a model for essential hypertension.[14][15]

-

Taurine Administration: Taurine is typically administered in the drinking water at a concentration of 1-3% for a period of 4 to 8 weeks.[14][15]

-

Blood Pressure Measurement: Systolic blood pressure is measured weekly using a non-invasive tail-cuff system.[14] At the end of the study, mean arterial blood pressure can be measured directly via carotid artery intubation under anesthesia.[14]

-

Tissue Analysis: The heart and kidneys are harvested for histological analysis and to measure markers of oxidative stress and inflammation.[15]

-

Animal Model: Wistar rats are used to model Huntington's disease through the administration of 3-nitropropionic acid (3-NP).[7]

-

Taurine Administration: Taurine (e.g., 200 mg/kg) is administered daily for a set period (e.g., 3 days) prior to the 3-NP challenge.[7]

-

Behavioral Testing: Behavioral assessments such as prepulse inhibition of the acoustic startle response and locomotor activity are performed.[7]

-

Neurochemical Analysis: Striatal tissue is analyzed for levels of GABA, malondialdehyde (MDA), and glutathione (GSH).[7]

-

Histological Examination: Striatal tissue is examined for lesions and succinate dehydrogenase (SDH) activity.[7]

In Vitro Assays

-

DPPH Radical Scavenging Assay:

-

Mix 2 ml of taurine solution with 2 ml of 0.1 mM DPPH in methanol.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure absorbance at 517 nm.

-

-

Hydrogen Peroxide Scavenging Assay:

-

Mix 1 ml of taurine with 0.6 ml of 0.002 M hydrogen peroxide in 0.1 M phosphate buffer (pH 7.4).

-

Incubate at room temperature for 10 minutes.

-

Measure absorbance at 230 nm.

-

-

Ferrous Ion Chelating Assay:

-

Mix 0.4 ml of taurine with 0.4 ml of 2 mM ferrous chloride and 0.4 ml of 5 M 8-hydroxyquinoline in ethanol.

-

Incubate in the dark at room temperature for 10 minutes.

-

Measure absorbance at 562 nm.

-

Experimental Workflow Example: In Vivo Cardiovascular Study

Conclusion

This compound, through its active component taurate, presents a compelling profile for therapeutic development across cardiovascular, neurological, and metabolic diseases. Its diverse mechanisms of action, including the modulation of key signaling pathways like the WNK-SPAK/OSR1 pathway and the regulation of intracellular calcium, underscore its potential to address complex pathologies. The quantitative data from numerous studies provide a solid foundation for its efficacy, and the established experimental protocols offer clear pathways for further investigation. Future research should focus on elucidating the specific synergistic effects of potassium in the context of taurate administration and on conducting large-scale, long-term clinical trials to fully validate its therapeutic potential in various patient populations.

References

- 1. In Vivo and In Vitro Assays Evaluating the Biological Activity of Taurine, Glucose and Energetic Beverages [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The potential health benefits of taurine in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective effect of taurine in 3-nitropropionic acid-induced experimental animal model of Huntington's disease phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. The beneficial effects of taurine in preventing metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Taurine reduces the risk for metabolic syndrome: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of Calcium Channels by Taurine Acting Via a Metabotropic-like Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]